molecular formula C24H24N6 B5178279 2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine

2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine

Cat. No. B5178279
M. Wt: 396.5 g/mol
InChI Key: IMOWCQJVHCFIQX-UHFFFAOYSA-N
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Description

2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential inhibitor of certain enzymes involved in diseases such as cancer and Alzheimer's. In organic synthesis, it has been used as a building block for the synthesis of other complex molecules. In material science, it has been studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in disease pathways, such as kinases and phosphodiesterases. It may also interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine can have various biochemical and physiological effects, depending on the specific enzyme or receptor it interacts with. These effects may include inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine in lab experiments is its versatility. It can be used as a building block for the synthesis of other complex molecules, or as a tool for studying enzyme inhibition and receptor modulation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine. One area of interest is the development of more efficient synthesis methods for this compound, as well as its derivatives. Another area of interest is the identification of new enzymes and receptors that can be targeted by this compound, leading to the development of new therapeutic agents. Additionally, the potential use of this compound in material science and nanotechnology is an area that warrants further investigation.
In conclusion, 2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine is a versatile and promising compound that has potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting topic for scientific research.

Synthesis Methods

The synthesis of 2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine involves a multi-step process that includes the reaction of 4-biphenylylhydrazine with 1,3-dibromo-2-propanol to form 3-(4-biphenylyl)-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with 1,2-diaminopyrazine to produce the final product.

properties

IUPAC Name

2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-2-4-19(5-3-1)20-6-8-21(9-7-20)24-22(16-27-28-24)18-29-12-14-30(15-13-29)23-17-25-10-11-26-23/h1-11,16-17H,12-15,18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOWCQJVHCFIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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